5-(2-Bromopyridin-2-yl)thiazolidine
Overview
Description
5-(2-Bromopyridin-2-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromopyridin-2-yl)thiazolidine typically involves the reaction of 2-bromopyridine with thiazolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the thiazolidine attacks the bromine-substituted carbon of the pyridine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromopyridin-2-yl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(2-Bromopyridin-2-yl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Bromopyridin-2-yl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A simpler analog without the bromopyridine moiety.
2-Bromopyridine: Lacks the thiazolidine ring but retains the bromopyridine structure.
Thiazolidinone: Contains a carbonyl group in the thiazolidine ring, offering different reactivity.
Uniqueness
5-(2-Bromopyridin-2-yl)thiazolidine is unique due to the combination of the thiazolidine ring and the bromopyridine moiety
Biological Activity
5-(2-Bromopyridin-2-yl)thiazolidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazolidine ring fused with a bromopyridine moiety. Its structural formula can be represented as follows:
Key Properties
- Molecular Weight: 228.14 g/mol
- LogP (Partition Coefficient): Approximately 2.1, indicating moderate lipophilicity.
- Hydrogen Bond Donors/Acceptors: 1/3
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds, including this compound, exhibit significant antimicrobial properties. A study reported that thiazolidine derivatives showed activity against various Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL .
Anticancer Properties
Thiazolidine compounds have been investigated for their anticancer potential. In particular, studies have shown that thiazolidines can inhibit the growth of cancer cell lines by inducing apoptosis. For instance, a derivative of thiazolidine demonstrated cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells, indicating potential for further development as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory activity of thiazolidine derivatives has also been documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines in RAW264.7 cells, suggesting a mechanism for reducing inflammation in various conditions .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It may inhibit enzymes related to inflammatory pathways and cancer progression.
- Receptor Binding: The compound can bind to specific receptors involved in cell signaling, influencing cell proliferation and survival.
Case Study 1: Antimicrobial Activity
A comprehensive study synthesized several thiazolidine derivatives and tested their antimicrobial efficacy. Among these, this compound exhibited notable activity against Staphylococcus aureus with an MIC value of 4 µg/mL, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a study evaluating the cytotoxic effects of various thiazolidine derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in HepG2 cells with an IC50 value of 15 µM. This indicates its potential as a lead compound for further development in cancer therapeutics .
Data Tables
Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |
---|---|---|
Antimicrobial | Staphylococcus aureus | 4 µg/mL |
Anticancer | HepG2 | 15 µM |
Anti-inflammatory | RAW264.7 cells | Inhibitory effect observed |
Properties
IUPAC Name |
5-(6-bromopyridin-3-yl)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-3,7,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVOZNYFRCPNHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCN1)C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282832 | |
Record name | Pyridine, 2-bromo-5-(5-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707391-27-2 | |
Record name | Pyridine, 2-bromo-5-(5-thiazolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707391-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-bromo-5-(5-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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